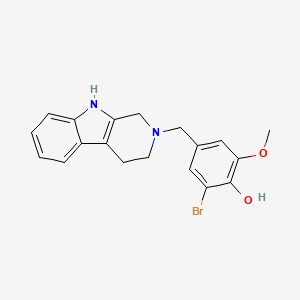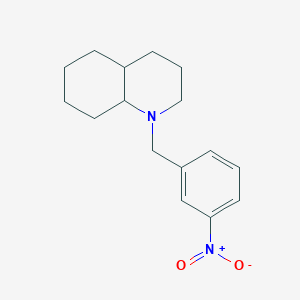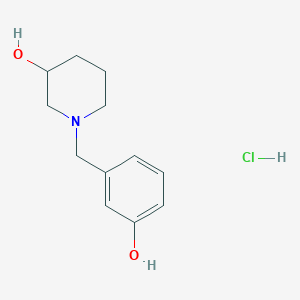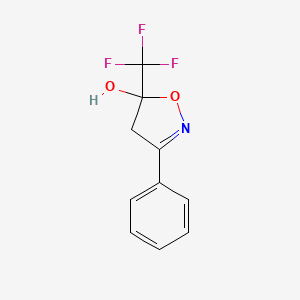
2-bromo-6-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-6-methoxy-4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as harmine, and it belongs to the class of beta-carboline alkaloids. Harmine has been found to have various biochemical and physiological effects, and it has been studied for its potential use in treating various diseases.
Mechanism of Action
The mechanism of action of harmine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Harmine has been found to inhibit the activity of monoamine oxidase A (MAO-A), which is an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This inhibition of MAO-A activity can lead to increased levels of these neurotransmitters in the brain, which can have various effects on mood and behavior.
Biochemical and Physiological Effects:
Harmine has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, and it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Harmine has several advantages for lab experiments, including its availability, low cost, and relative ease of synthesis. However, there are also some limitations to using harmine in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several future directions for research on harmine, including further investigation of its potential therapeutic applications, elucidation of its mechanism of action, and development of new synthetic methods for the compound. Additionally, harmine may have applications in fields such as drug discovery and development, and further research is needed to explore these possibilities.
Synthesis Methods
Harmine can be synthesized from the seeds of the plant Peganum harmala, which is native to the Middle East and Asia. The seeds of this plant contain high levels of harmine, and they have been used for medicinal purposes for centuries. The synthesis of harmine from Peganum harmala seeds involves the extraction of the alkaloids from the seeds, followed by purification and isolation of harmine using various chemical techniques.
Scientific Research Applications
Harmine has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. Harmine has also been found to have neuroprotective effects, and it has been studied for its potential use in treating neurodegenerative diseases.
properties
IUPAC Name |
2-bromo-6-methoxy-4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-24-18-9-12(8-15(20)19(18)23)10-22-7-6-14-13-4-2-3-5-16(13)21-17(14)11-22/h2-5,8-9,21,23H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRXTCHYODPTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxy-4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-biphenylylcarbonyl)amino]benzyl 4-biphenylcarboxylate](/img/structure/B5219200.png)
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5219207.png)

![5-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5219224.png)
![3-isopropyl-6-[2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5219227.png)
![N-(3-{[2-(1-naphthyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5219236.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5219245.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)


![3-[(2-bromo-4-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5219296.png)